Fmoc-|A-Me-homoPhe-OH
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Overview
Description
The compound Fmoc-|A-Me-homoPhe-OH is a derivative of phenylalanine, specifically a fluorenylmethyloxycarbonyl (Fmoc) protected amino acid. It is used extensively in peptide synthesis due to its stability and ease of removal under basic conditions. The Fmoc group serves as a temporary protecting group for the amino group, facilitating the stepwise construction of peptides.
Mechanism of Action
Target of Action
Fmoc-|A-Me-homoPhe-OH, also known as 2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methyl-4-phenylbutanoic acid or Fmoc-a-methyl-L-homophenylalanine, is primarily used in the field of peptide synthesis . The primary targets of this compound are the amino groups of amino acids that are being used in the synthesis of peptides .
Mode of Action
The Fmoc group acts as a protective group for the amino groups during peptide synthesis . It is introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . This protection allows for the selective addition of amino acids during the synthesis process .
Biochemical Pathways
The key biochemical pathway involved is the peptide synthesis pathway. In solid-phase peptide synthesis (SPPS), the Fmoc group is used as a temporary protecting group for the amine at the N-terminus . This allows for the sequential addition of amino acids to the growing peptide chain .
Pharmacokinetics
As a compound used in peptide synthesis, the pharmacokinetics of this compound would largely depend on the final peptide product. It’s worth noting that the fmoc group is rapidly removed by base, and piperidine is usually preferred for fmoc group removal .
Result of Action
The result of the action of this compound is the successful synthesis of a peptide with the desired sequence of amino acids. The Fmoc group ensures that the amino acids are added in the correct order and that unwanted side reactions are minimized .
Action Environment
The action of this compound is typically carried out in a controlled laboratory environment. Factors such as temperature, pH, and the presence of other reagents can influence the efficacy and stability of the compound. For instance, the Fmoc group is sensitive to basic conditions, which are used to remove the group when it is no longer needed .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Chemical Reactions Analysis
Types of Reactions:
Deprotection: The Fmoc group is removed under basic conditions, typically using piperidine in N,N-dimethylformamide (DMF).
Substitution Reactions: The amino group of the deprotected amino acid can undergo various substitution reactions to form peptide bonds with other amino acids.
Common Reagents and Conditions:
Deprotection: 20% piperidine in DMF.
Coupling Reactions: Typically involve carbodiimides such as dicyclohexylcarbodiimide (DCC) and additives like hydroxybenzotriazole (HOBt) to activate the carboxyl group for peptide bond formation.
Major Products:
Peptides: The primary products formed are peptides, which are chains of amino acids linked by peptide bonds.
Scientific Research Applications
Chemistry:
Peptide Synthesis: Fmoc-|A-Me-homoPhe-OH is widely used in the synthesis of peptides, which are essential for studying protein structure and function.
Biology and Medicine:
Drug Development: Peptides synthesized using this compound can be used as therapeutic agents or as tools for drug discovery.
Industry:
Comparison with Similar Compounds
Fmoc-L-phenylalanine: Another Fmoc-protected amino acid used in peptide synthesis.
Fmoc-L-tyrosine: Similar in function but contains a hydroxyl group on the aromatic ring.
Uniqueness:
Properties
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methyl-4-phenylbutanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25NO4/c1-26(24(28)29,16-15-18-9-3-2-4-10-18)27-25(30)31-17-23-21-13-7-5-11-19(21)20-12-6-8-14-22(20)23/h2-14,23H,15-17H2,1H3,(H,27,30)(H,28,29) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGQQMJOGEHZTQM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CC=C1)(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1693866-72-6 |
Source
|
Record name | 2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-2-methyl-4-phenylbutanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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